![molecular formula C34H35NO10S B1678789 Raloxifene 6-Glucuronide CAS No. 174264-50-7](/img/structure/B1678789.png)
Raloxifene 6-Glucuronide
Overview
Description
Raloxifene 6-Glucuronide is a primary metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .
Synthesis Analysis
Raloxifene is extensively metabolized by glucuronidation to form Raloxifene-6-Glucuronide . A bioconversion process using the microorganism Streptomyces sp NRRL 21489 was identified and scaled up for the synthesis .Molecular Structure Analysis
The molecular formula of Raloxifene 6-Glucuronide is C34H35NO10S . The compound has a molecular weight of 649.7 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid .Chemical Reactions Analysis
Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM .Physical And Chemical Properties Analysis
Raloxifene 6-Glucuronide has a molecular weight of 649.7 g/mol . The compound’s structure includes five defined stereocentres .Scientific Research Applications
Osteoporosis Prevention and Treatment
Raloxifene is widely recognized for its application in the prevention and treatment of postmenopausal osteoporosis . It functions as an estrogen agonist in bone and liver, which helps to increase bone mineral density and decrease levels of LDL-cholesterol .
Metabolism and Bioavailability Studies
Raloxifene undergoes extensive first-pass glucuronidation, predominantly forming raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). Studies on these metabolites are crucial for understanding the drug’s metabolism and bioavailability .
Breast Cancer Research
Apart from osteoporosis treatment, raloxifene has been associated with a reduced risk of breast cancer in postmenopausal women. Research into its glucuronides, including Raloxifene 6-Glucuronide, may provide insights into this protective effect .
Pharmacokinetic Profiling
The pharmacokinetics of raloxifene, including its glucuronides, is an important area of study. Age-and region-dependent disposition studies help determine how the drug and its metabolites are processed in the body .
Drug Interaction Studies
Investigating how other compounds, like apigenin, affect the absorption and bioavailability of raloxifene and its glucuronides can lead to better understanding drug interactions .
Microbial Bioprocessing
Microbial processes for preparing glucuronides of raloxifene, such as Raloxifene 6-Glucuronide, are explored for potential industrial applications in drug synthesis and production .
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-WKRHDJAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene 6-Glucuronide | |
CAS RN |
174264-50-7 | |
Record name | Raloxifene 6-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RALOXIFENE 6-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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